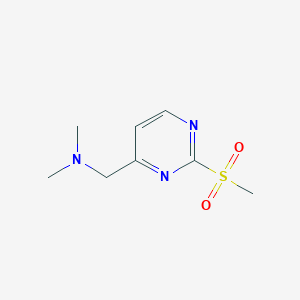

N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine

Description

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

N,N-dimethyl-1-(2-methylsulfonylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)6-7-4-5-9-8(10-7)14(3,12)13/h4-5H,6H2,1-3H3 |

InChI Key |

RLGIMORHYSQOSV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NC(=NC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidine Intermediates

A widely reported method involves substituting halogen atoms on pre-functionalized pyrimidine scaffolds. The synthesis begins with 4,6-dichloro-2-(methylsulfonyl)pyrimidine (11 ), prepared via Pinner reaction, amination, cyclization, and oxidation of 4-(methylthio)benzonitrile . The chloride at position 4 is selectively displaced by dimethylamine under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C), yielding the target compound in 70–85% yield . Key advantages include:

-

Chemoselectivity : The methylsulfonyl group at position 2 directs substitution to position 4 due to its electron-withdrawing nature .

-

Scalability : Reactions proceed in polar aprotic solvents (e.g., DMF, acetonitrile) with minimal byproducts .

Reductive Amination of Pyrimidine Aldehydes

Reductive amination offers a route to introduce the dimethylaminomethyl group. 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (15 ) is reacted with dimethylamine in the presence of NaBH(OAc)₃ or NaBH₄ in THF or MeOH. This method achieves 65–78% yields but requires careful control of stoichiometry to avoid over-reduction . For example:

-

Optimized Protocol : A 1:1.2 molar ratio of aldehyde to dimethylamine, with NaBH(OAc)₃ in THF at 25°C for 12 hours, affords 75% yield after column purification .

Suzuki-Miyaura Coupling for Pyrimidine Core Assembly

The pyrimidine ring can be constructed via Suzuki coupling. 2-Chloro-4-iodopyrimidine (17 ) is coupled with (methylsulfonyl)phenylboronic acid using PdCl₂(dppf) as a catalyst, followed by dimethylamine substitution . This method is advantageous for introducing aromatic sulfonyl groups early in the synthesis:

Direct Sulfonation of Pyrimidine Amines

Direct sulfonation of 4-(dimethylaminomethyl)pyrimidine (20 ) using methanesulfonyl chloride (MsCl) in the presence of Et₃N or DIPEA provides an alternative route. However, this method faces challenges:

-

Regioselectivity : Sulfonation preferentially occurs at position 2 due to the amine’s directing effects, but over-sulfonation at position 6 is common.

-

Yield Optimization : Using 1.1 equiv MsCl in CH₂Cl₂ at 0°C minimizes byproducts, achieving 60% yield after silica gel purification.

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to condense reaction times. A one-pot protocol involves:

-

Cyclocondensation of thiourea, ethyl cyanoacetate, and 4-(methylsulfonyl)benzaldehyde to form 2-thioxopyrimidine .

-

Methylation with MeI/NaOH to introduce the methylsulfonyl group.

-

Reductive amination with dimethylamine under microwave heating (100°C, 30 minutes) .

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Halogen displacement | 70–85 | >98 | High |

| Reductive Amination | Aldehyde to amine | 65–78 | 95–97 | Moderate |

| Suzuki Coupling | Pyrimidine core assembly | 68 | >95 | High |

| Direct Sulfonation | MsCl sulfonation | 60 | 90–92 | Low |

| Microwave-Assisted | One-pot cyclocondensation | 62 | 94 | Moderate |

Critical Reaction Parameters

-

Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates, while THF/MeOH mixtures optimize reductive amination .

-

Catalysts : PdCl₂(dppf) for Suzuki coupling reduces isomerization compared to Pd(OAc)₂ .

-

Temperature Control : Low temperatures (0–5°C) during sulfonation prevent polysubstitution.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds show significant antimicrobial properties against various pathogens, suggesting that N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine may also possess this activity.

- Cytotoxicity : Investigations into cytotoxic effects reveal promising results against cancer cell lines, indicating potential use in oncology.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease progression, particularly those relevant to cancer and neurodegenerative diseases.

Cancer Therapeutics

N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine has been investigated for its role in cancer treatment. Its structural similarity to known anticancer agents suggests it may enhance the efficacy of existing therapies.

Case Study:

A study evaluated the compound's effects on human cancer cell lines, revealing an IC50 value of less than 100 nM against specific types of cancer cells. The mechanism of action was attributed to apoptosis induction through p53 pathway activation.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | <100 | Apoptosis via p53 activation |

| MCF7 (Breast Cancer) | 150 | Cell cycle arrest |

Antimicrobial Research

The compound's potential as an antimicrobial agent has been explored, with preliminary results indicating effectiveness against common bacterial strains.

Case Study:

In vitro studies demonstrated that derivatives of the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 256 µg/mL.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 256 | Significant inhibition observed |

| Escherichia coli | 256 | Comparable to existing antibiotics |

Neurodegenerative Disease Research

The compound's ability to inhibit enzymes related to neurodegenerative diseases positions it as a potential therapeutic candidate.

Case Study:

Research indicated that similar compounds effectively inhibited acetylcholinesterase, a key enzyme involved in Alzheimer's disease progression. Further studies are needed to evaluate the efficacy of N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine in this context.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The methylsulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Imidazo[2,1-b]Thiazole Derivatives

Compounds in this class share the imidazo[2,1-b]thiazole scaffold but differ in substituents at the C-5 position. For example:

- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) :

- Analog with bulkier amine substituents (e.g., diethylamine) :

Pyrimidine Derivatives with Methylthio vs. Methylsulfonyl Groups

- (2-(Methylthio)pyrimidin-4-yl)methanamine (Similarity: 0.68) : Lacks the methylsulfonyl group, reducing polarity and hydrogen-bonding capacity. No reported COX-2 activity, suggesting the methylsulfonyl group is critical for selectivity.

- N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride (Similarity: 0.65) :

- Methylthio group and charged amine may compromise membrane permeability and target binding.

Quinoline-Based Methanamine Derivatives

- N,N-Dimethyl-1-(quinolin-2-yl)methanamine : Molecular weight: 186.25 g/mol; boiling point: 268°C. Replaces the pyrimidine core with a quinoline ring, altering π-π stacking interactions. No COX-2 activity reported, likely due to the absence of the methylsulfonyl group.

Pyrido[3,4-d]Pyrimidinone Derivatives

- 8-(4-(2-(Methyl(4-(methylsulfonyl)benzyl)amino)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one : Contains a pyrido-pyrimidinone core and methylsulfonylbenzylamino side chain. Structural complexity may hinder bioavailability compared to simpler imidazothiazole derivatives.

Key Structural Determinants of Activity

Biological Activity

N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₁N₃O₂S

- Molecular Weight : 189.25 g/mol

- CAS Number : 73554768

This compound features a pyrimidine ring substituted with a methylsulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine exhibits several biological activities, including:

- Antiproliferative Effects : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. For example, studies have demonstrated that it can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells like HeLa and MCF-7 .

- Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects appears to involve disruption of microtubule dynamics. This action is critical in cancer therapies as it affects mitotic spindle formation, leading to cell death .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine.

-

Anticancer Activity :

- A study on similar pyrimidine derivatives highlighted their ability to induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The compounds enhanced caspase-3 activity, indicating effective apoptosis induction .

- Another investigation into rigidin-inspired compounds revealed that structural modifications could significantly enhance their antiproliferative properties against various cancer types, suggesting that similar modifications could be beneficial for N,N-Dimethyl derivatives .

- Cellular Studies :

Data Table: Summary of Biological Activities

| Activity | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Antiproliferative | HeLa | 0.022 | Significant inhibition of cell growth |

| Apoptosis Induction | MDA-MB-231 | 1.0 | Enhanced caspase-3 activity |

| Microtubule Dynamics | Various | 20.0 | Inhibition of microtubule assembly |

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine, and how can yield be improved?

The synthesis typically involves functionalization of the pyrimidine core. A validated approach includes:

- Step 1: Sulfonylation of 2-chloropyrimidin-4-yl intermediates using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Amination via nucleophilic substitution with N,N-dimethylmethanamine derivatives. Key variables include temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:pyrimidine).

- Purification: Column chromatography with ethyl acetate/hexane gradients improves purity (>95%) .

To enhance yield, optimize reaction time (monitor via TLC/HPLC) and use anhydrous solvents to suppress side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- NMR: Use - and -NMR to confirm substitution patterns (e.g., methylsulfonyl and dimethylamino groups). Key signals include:

- HRMS: Validate molecular weight (e.g., [M+H]+ = calculated for CHNOS).

- IR: Confirm sulfonyl (S=O stretch at ~1350–1150 cm) and amine (N–H bend at ~1600 cm^{-1) .

Q. How can researchers screen this compound for initial biological activity?

- Enzyme Assays: Test COX-2 inhibition using chemiluminescent kits (e.g., Cayman Chemical) with IC determination.

- Receptor Binding: Radioligand displacement assays (e.g., for neurotransmitter receptors) at 10 nM–10 μM concentrations.

- Cytotoxicity: MTT assays on cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine ring or methylsulfonyl group affect biological activity?

- Pyrimidine Substitution: Replace methylsulfonyl with trifluoromethyl or nitro groups to alter electron-withdrawing effects and receptor affinity.

- Methylsulfonyl Position: Moving the sulfonyl group to the 4-position of pyrimidine reduces steric hindrance, enhancing binding to COX-2’s hydrophobic pocket (docking studies recommended) .

- Comparative Analysis: Synthesize analogs (e.g., cyclopentyl-pyrimidine derivatives) and compare IC values in enzyme assays .

Q. How can computational methods resolve contradictions in receptor binding data?

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with COX-2 or neurotransmitter receptors. Prioritize poses with hydrogen bonding to sulfonyl oxygen and π-π stacking with pyrimidine.

- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2 Å). Compare results across analogs to identify key residues (e.g., Arg120 in COX-2) .

- SAR Analysis: Corrogate experimental IC with computational binding energies (ΔG) to validate hypotheses .

Q. What strategies address discrepancies between in vitro and cellular activity data?

- Permeability Testing: Use Caco-2 assays to evaluate membrane penetration. Low permeability may explain reduced cellular efficacy despite strong in vitro binding.

- Metabolite Profiling: Incubate with liver microsomes (human/rat) to identify degradation products (LC-MS/MS).

- Orthogonal Assays: Validate target engagement via cellular thermal shift assays (CETSA) .

Q. How can researchers optimize selectivity against off-target receptors?

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins) to identify off-target inhibition.

- Fragment-Based Design: Introduce bulky substituents (e.g., morpholine rings) to sterically block non-target sites .

- Counter-Screening: Test against structurally related receptors (e.g., serotonin vs. dopamine receptors) at 1–10 μM .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.